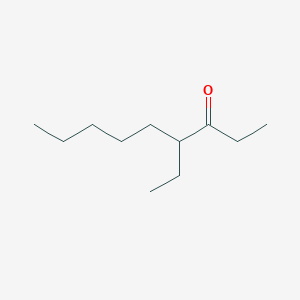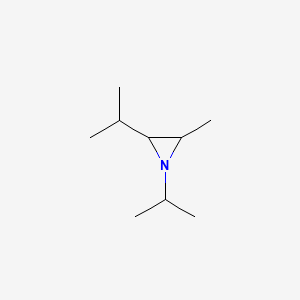
1,2-Diisopropyl-3-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diisopropyl-3-methylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy due to the small ring size, making them highly reactive and valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diisopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the cyclization of amino alcohols or amino halides under basic conditions .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl-3-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the cleavage of the aziridine ring by nucleophiles such as amines, alcohols, or thiols, leading to the formation of open-chain amines.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: The nitrogen atom in aziridines can participate in substitution reactions, where the aziridine ring is opened and substituted with different functional groups.
Common Reagents and Conditions
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions.
Aziridine N-Oxides: Formed through oxidation.
Substituted Aziridines: Produced via substitution reactions.
Scientific Research Applications
1,2-Diisopropyl-3-methylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl-3-methylaziridine primarily involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to attack by nucleophiles. This leads to the formation of open-chain amines or other substituted products, depending on the nature of the nucleophile and reaction conditions . The compound’s reactivity is influenced by the electron-donating or electron-withdrawing groups attached to the nitrogen atom .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, characterized by a three-membered ring with one nitrogen atom.
2-Methylaziridine:
Azetidine: A four-membered ring compound with one nitrogen atom, less strained than aziridines.
Uniqueness of 1,2-Diisopropyl-3-methylaziridine
This compound is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of isopropyl groups and a methyl group on the aziridine ring can affect the compound’s steric and electronic properties, making it distinct from other aziridines and potentially more suitable for certain applications .
Properties
CAS No. |
6124-84-1 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-methyl-1,3-di(propan-2-yl)aziridine |
InChI |
InChI=1S/C9H19N/c1-6(2)9-8(5)10(9)7(3)4/h6-9H,1-5H3 |
InChI Key |
ANQWPSVUXKSOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
![5,11-dioxa-2,8-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone](/img/structure/B14740233.png)
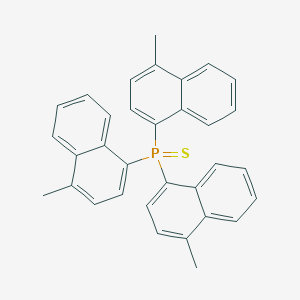
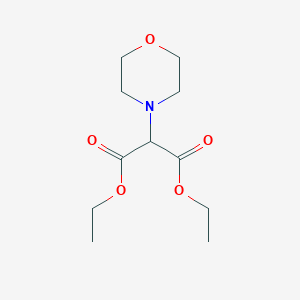
![N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]oxamide](/img/structure/B14740259.png)
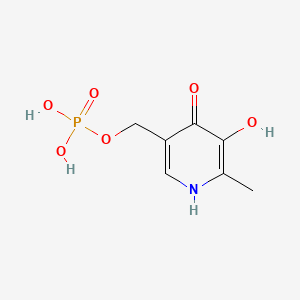
![4-[3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14740272.png)
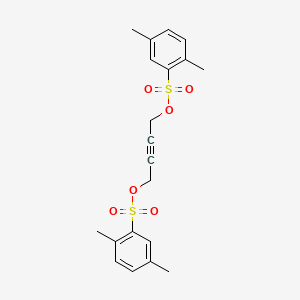

![3-Methyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14740293.png)
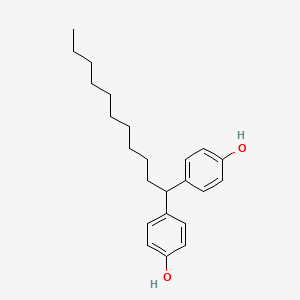
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)
